molecular formula C15H12N4O2S B1205603 3-(3-nitrophenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione

3-(3-nitrophenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione

Cat. No. B1205603
M. Wt: 312.3 g/mol
InChI Key: AQJIGPKXAIINEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-nitrophenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.

Scientific Research Applications

  • Pharmacological Activity and Toxicity : Compounds with the 1,2,4-triazole-3-thione structure, including derivatives like 3-(3-nitrophenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione, have been studied for their pharmacological activity. These compounds show a range of biological activities, such as antimicrobial, diuretic, and antidepressant properties. Their acute toxicity is influenced by the nature of substituents on the 1,2,4-triazole nucleus and at the C3 atom of the 1,2,4-triazole cycle. The research indicates that these compounds generally belong to low-toxic or non-toxic substances, depending on their specific structures (Shcherbak, Kaplaushenko, & Belenichev, 2014).

  • Antimicrobial Properties : Studies have demonstrated the antimicrobial properties of 1,2,4-triazole-3-thione derivatives. They have been synthesized and tested for their antibacterial and antifungal activities, showing effectiveness against various bacterial and fungal strains. This highlights their potential as antimicrobial agents in medical and pharmaceutical applications (Gondhani et al., 2013).

  • Antioxidant Activities : Certain derivatives of 1,2,4-triazole-3-thione, including those similar to 3-(3-nitrophenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione, have been identified as possessing significant antioxidant properties. This suggests their potential application in conditions where oxidative stress is a contributing factor (Khan et al., 2010).

  • Cancer Research : Some derivatives of 1,2,4-triazole-3-thione have been evaluated for their effects on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. These studies indicate the potential use of these compounds in cancer research, particularly in the development of treatments targeting cancer cell proliferation and metastasis (Šermukšnytė et al., 2022).

  • Structural and Spectral Analysis : Research on the structural and spectral properties of derivatives of 1,2,4-triazole-3-thione, including X-ray diffraction, NMR, and IR spectroscopy, provides insights into their chemical behavior and potential applications in various fields, such as material science and pharmaceutical chemistry (Wei et al., 2007).

properties

Product Name

3-(3-nitrophenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

4-benzyl-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H12N4O2S/c20-19(21)13-8-4-7-12(9-13)14-16-17-15(22)18(14)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,22)

InChI Key

AQJIGPKXAIINEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-nitrophenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione
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3-(3-nitrophenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione
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3-(3-nitrophenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 4
3-(3-nitrophenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 5
3-(3-nitrophenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 6
3-(3-nitrophenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione

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